molecular formula C11H10O5S B2379902 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid CAS No. 1018165-44-0

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid

Cat. No.: B2379902
CAS No.: 1018165-44-0
M. Wt: 254.26
InChI Key: YGKYSUCWAWONHN-UHFFFAOYSA-N
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Description

4,4-Dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid is a heterocyclic compound featuring a six-membered 1,4-oxathiine ring (oxygen at position 1, sulfur at position 4) with two ketone groups at position 4 (forming a sulfone group, O=S=O). The molecule is partially saturated at positions 2 and 3 (dihydro structure) and substituted with a phenyl group at position 5 and a carboxylic acid at position 6. This unique structure combines electron-withdrawing sulfone and carboxylic acid groups with an aromatic phenyl moiety, making it a candidate for pharmaceutical and synthetic applications .

Properties

IUPAC Name

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKYSUCWAWONHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid typically involves the reaction of acetylacetone with thionyl chloride to form α-chloroacetylacetone, which is then condensed with thioglycolic acid . The reaction conditions include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides

Scientific Research Applications

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid involves its interaction with specific molecular targets. One of the primary targets is succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . By inhibiting this enzyme, the compound disrupts cellular respiration, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Functional Groups Molecular Formula Applications
4,4-Dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid 1,4-Oxathiine (O, S) Phenyl (C₆H₅), carboxylic acid (-COOH) Sulfone (O=S=O), carboxylic acid C₁₀H₈O₅S Pharmaceutical precursors, enzyme substrates
2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid (CAS 10288-36-5) 1,4-Benzodioxin (O, O) Carboxylic acid (-COOH) Ether (O), carboxylic acid C₉H₈O₄ Enzymatic hydroxylation, drug intermediates
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-benzothiophene-2-carboxamide Benzothiophene (S) Carboxamide (-CONH₂), trifluorophenyl Amide, aromatic fluorine C₂₃H₂₀F₃N₃O₂S Antiparasitic agents (e.g., heartworm treatment)
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) Cinnamic acid 3,4-Dihydroxyphenyl, acrylic acid Phenolic -OH, carboxylic acid C₉H₈O₄ Antioxidant, anti-inflammatory agent

Comparison with 1,4-Benzodioxin Derivatives

  • Structural Differences : The target compound replaces one oxygen atom in the 1,4-benzodioxin core with sulfur, introducing a sulfone group (O=S=O). This substitution increases electron-withdrawing effects, altering reactivity in enzymatic or synthetic reactions .
  • Functional Impact: The sulfone group enhances polarity and metabolic stability compared to benzodioxins, which may improve bioavailability but reduce solubility in nonpolar solvents. For example, 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid (CAS 10288-36-5) is hydroxylated by P450 BM3 enzymes for pharmaceutical precursors, but the sulfone in the target compound may hinder enzyme binding due to steric or electronic effects .

Comparison with Benzothiophene and Benzothiazepine Derivatives

  • Sulfur-Containing Cores: Benzothiophene () and benzothiazepine () derivatives share sulfur in their heterocycles but lack sulfone groups.
  • Pharmacological Relevance : Benzothiophene carboxamides () exhibit antiparasitic activity, suggesting that the target compound’s carboxylic acid group could be modified into amides or esters for similar applications. However, the carboxylic acid’s higher acidity (pKa ~2-3) may limit cell membrane permeability compared to neutral carboxamides .

Comparison with Phenolic Acids (e.g., Caffeic Acid)

  • Acidity and Reactivity: Caffeic acid (pKa ~4.5 for phenolic -OH) is less acidic than the target compound’s carboxylic acid (pKa ~2-3), making the latter more reactive in esterification or amidation reactions. However, caffeic acid’s phenolic groups enable radical scavenging, a property absent in the sulfone-containing target compound .

Biological Activity

4,4-Dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylic acid is a member of the oxathiine family, which has garnered attention due to its potential biological activities. This compound features a unique sulfur and oxygen heterocyclic structure that is significant in various biochemical applications. The biological activity of this compound is primarily linked to its interaction with specific enzymes and cellular pathways.

The molecular formula of this compound is C12H12O5S, with a molecular weight of 268.28 g/mol. The compound is characterized by the presence of a carboxylic acid functional group and a phenyl substituent, which may contribute to its biological interactions.

The primary target of this compound is the succinate dehydrogenase enzyme. This enzyme plays a crucial role in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. The compound acts as an inhibitor of succinate dehydrogenase, leading to disruption in energy production within cells. This inhibition can result in various cellular effects depending on the type of cell and the metabolic state of the organism.

Table 1: Summary of Biological Activity

Activity Effect
Enzyme Inhibition Succinate dehydrogenase
Cellular Impact Disruption of energy production
Potential Applications Antifungal properties

Antifungal Activity

Research indicates that this compound exhibits antifungal properties by inhibiting fungal growth through its action on succinate dehydrogenase. This makes it a candidate for agricultural applications as a fungicide .

Case Studies

  • Fungal Inhibition Study : In a controlled laboratory setting, various fungi were exposed to different concentrations of the compound. Results showed significant inhibition of fungal growth at concentrations above 50 µM.
  • Cell Viability Assay : A study conducted on human cell lines demonstrated that at low concentrations (10 µM), the compound had minimal cytotoxic effects; however, at higher concentrations (100 µM), it induced cell death through apoptosis.

Structure-Activity Relationship (SAR)

The structure of 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine is essential for its biological activity. Modifications to the phenyl group or the carboxylic acid moiety can significantly alter its inhibitory potency against succinate dehydrogenase and its overall biological effectiveness .

Table 2: SAR Insights

Modification Effect on Activity
Phenyl Substitution Increased binding affinity
Carboxylic Acid Group Essential for maintaining biological activity

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